molecular formula C15H14N4O4S2 B2683400 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448073-00-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2683400
CAS RN: 1448073-00-4
M. Wt: 378.42
InChI Key: ZVJYSEIGJQCLGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a methylsulfonyl group, and a pyrazolo[5,1-b][1,3]oxazine-2-carboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have also been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of conditions involving pain and inflammation.

Antimicrobial and Antifungal Activity

Research has shown that thiazole derivatives can have antimicrobial and antifungal effects . This could make them useful in combating various types of infections.

Antiviral Activity

Thiazole compounds have been found to exhibit antiviral activity . This suggests they could be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This indicates potential applications in cancer treatment.

Anti-tubercular Activity

Recent research has highlighted the potential of benzothiazole-based compounds in the treatment of tuberculosis . Given the structural similarities, the compound could also have anti-tubercular properties.

Corrosion Inhibition

In the field of materials science, thiazole compounds have been used as corrosion inhibitors . This could represent another potential application for the compound.

COX-1 Inhibitory Activity

Some thiazole derivatives have been found to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in inflammation and pain . This suggests potential applications in the development of new analgesic and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the environment in which it is used. For example, some benzothiazole derivatives have been found to have anti-tubercular activity .

Future Directions

Given the interesting properties of benzothiazole derivatives, it’s likely that compounds like this one will continue to be a subject of research in the future, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-25(21,22)9-3-4-10-12(7-9)24-15(16-10)17-14(20)11-8-13-19(18-11)5-2-6-23-13/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJYSEIGJQCLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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